molecular formula C32H44N2O6 B4316188 4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4316188
M. Wt: 552.7 g/mol
InChI Key: SCXBANDCPLZECS-UHFFFAOYSA-N
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Description

3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] typically involves multiple steps. One common method is the reaction of 4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one with ethane-1,2-diol under specific conditions to form the desired bis-compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxazolidinone ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one]
  • 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one]

Uniqueness

Compared to similar compounds, 3,3’-ethane-1,2-diylbis[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one] has unique structural features that may confer specific properties, such as enhanced stability or reactivity. These differences can make it more suitable for certain applications, such as in medicinal chemistry or material science .

Properties

IUPAC Name

4-hydroxy-3-[2-[4-hydroxy-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]ethyl]-4,5-dimethyl-5-(2-methyl-2-phenylpropyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O6/c1-27(2,23-15-11-9-12-16-23)21-29(5)31(7,37)33(25(35)39-29)19-20-34-26(36)40-30(6,32(34,8)38)22-28(3,4)24-17-13-10-14-18-24/h9-18,37-38H,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBANDCPLZECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCN2C(=O)OC(C2(C)O)(C)CC(C)(C)C3=CC=CC=C3)(C)O)CC(C)(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-3-{2-[4-HYDROXY-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-2-OXO-1,3-OXAZOLAN-3-YL]ETHYL}-4,5-DIMETHYL-5-(2-METHYL-2-PHENYLPROPYL)-1,3-OXAZOLAN-2-ONE

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